2-Anilino-6-methyl-3,1-benzoxazin-4-one is a heterocyclic compound belonging to the benzoxazinone family, which is characterized by a benzene ring fused to a 1,3-oxazine ring. This compound exhibits significant biological activities, making it of interest in medicinal chemistry and organic synthesis. The structural uniqueness of 2-anilino-6-methyl-3,1-benzoxazin-4-one arises from its aniline substituent and the methyl group at the 6-position of the benzoxazinone core.
The compound can be synthesized through various methods, primarily involving anthranilic acid derivatives and acylation reactions. Anthranilic acid serves as a key starting material due to its availability and reactivity, especially when subjected to acylation or cyclization processes.
2-Anilino-6-methyl-3,1-benzoxazin-4-one is classified as a benzoxazinone, which is a subset of benzoxazines. These compounds are known for their potential applications in pharmaceuticals, particularly as anti-inflammatory and antimicrobial agents.
The synthesis of 2-anilino-6-methyl-3,1-benzoxazin-4-one can be achieved through several methodologies:
The synthesis typically involves controlling reaction parameters such as temperature, solvent choice, and the stoichiometry of reactants to optimize yields. Techniques like microwave-assisted synthesis have also been explored for enhancing reaction efficiency and product yield .
Molecular formula:
Molecular weight: Approximately 201.23 g/mol.
2-Anilino-6-methyl-3,1-benzoxazin-4-one participates in various chemical reactions due to its functional groups:
Reactions are typically conducted under controlled temperatures and in suitable solvents to enhance reactivity and selectivity. For example, reactions with acid chlorides often require pyridine as a base to neutralize hydrochloric acid produced during acylation .
The mechanism by which 2-anilino-6-methyl-3,1-benzoxazin-4-one exerts its biological effects is not fully elucidated but is thought to involve:
Studies indicate that derivatives of benzoxazinones demonstrate antimicrobial and anti-inflammatory activities, suggesting that similar effects may be observed for this compound .
Relevant analyses such as spectroscopy (NMR, IR) can provide insights into functional groups and molecular interactions.
2-Anilino-6-methyl-3,1-benzoxazin-4-one has potential applications in:
Benzoxazinones represent a privileged class of nitrogen-oxygen heterocycles with significant implications in medicinal chemistry and drug development. These bicyclic frameworks consist of a benzene ring fused to a six-membered oxazine ring, creating versatile molecular architectures capable of diverse biological interactions. Among the various benzoxazinone derivatives, the 4H-3,1-benzoxazin-4-one scaffold—characterized by a carbonyl group at the 4-position—has emerged as a particularly valuable pharmacophore due to its synthetic accessibility and broad bioactivity profile. The structural and electronic properties of this core enable specific interactions with biological targets, making it an attractive template for pharmaceutical design. Within this chemical space, 2-anilino-6-methyl-3,1-benzoxazin-4-one represents a structurally distinct and pharmacologically interesting derivative, featuring an anilino substituent at the 2-position and a methyl group at the 6-position of the benzoxazinone core. This review comprehensively examines the structural classification, pharmacological significance, and structure-activity relationships of this specialized benzoxazinone derivative, with particular emphasis on how the 2-anilino-6-methyl substitution pattern influences its bioactive potential [5] [7] [9].
Benzoxazinones exhibit significant structural diversity, classified primarily based on the relative positions of heteroatoms within the oxazine ring and the location of carbonyl functionality when present:
Ring Isomerism: Benzoxazinones exist as three constitutional isomers distinguished by nitrogen and oxygen atom placement: 1,2-benzoxazines, 1,3-benzoxazines, and 1,4-benzoxazines. The 1,3-benzoxazin-4-one system, which incorporates a carbonyl group at the 4-position, represents the most pharmacologically explored variant. This framework features a lactone-like structure with an endocyclic N-C-O linkage, creating an electrophilic center at C4 that participates in various biochemical interactions [7].
Carbonyl Position Variants: Benzoxazinones with carbonyl groups are further categorized as:
Table 1: Structural Classification of Key Benzoxazinone Derivatives with Bioactive Potential
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Core Structure Type | Key Structural Features |
---|---|---|---|---|---|
2-Methyl-4H-3,1-benzoxazin-4-one | 525-76-8 | C₉H₇NO₂ | 161.16 | 4H-3,1-Benzoxazin-4-one | Methyl at C2, unsubstituted benzene ring |
6-Amino-2-methyl-2H-1,3-benzoxazin-4(3H)-one | N/A | C₉H₁₀N₂O₂ | 178.19 | 4H-3,1-Benzoxazin-4-one | Methyl at C2, amino at C6 |
6-Amino-4-methyl-2,3-benzoxazin-1-one | 11182936 | C₉H₈N₂O₂ | 176.17 | 2,3-Benzoxazin-1-one | Methyl at C4, amino at C6 |
2-Anilino-6-methyl-4H-3,1-benzoxazin-4-one | 86672-58-4 (URB-754) | C₁₆H₁₄N₂O₂ | 266.30 | 4H-3,1-Benzoxazin-4-one | Anilino at C2, methyl at C6 |
2-Anilino-6-methyl-[1,3]oxazin-4-one | 29638-50-4 | C₁₁H₁₀N₂O₂ | 202.21 | [1,3]Oxazin-4-one | Anilino at C2, methyl at C6, non-fused |
The synthesis of 4H-3,1-benzoxazin-4-ones typically employs anthranilic acid derivatives as starting materials. Contemporary approaches utilize efficient cyclodehydration strategies, such as the iminium cation method employing cyanuric chloride/dimethylformamide mixtures. This approach facilitates room-temperature cyclization of N-acylated anthranilic acid intermediates with simplified workup and minimized energy requirements, representing a green chemistry advancement over traditional methods requiring acetic anhydride, polyphosphoric acid, or high-temperature conditions. The structural versatility of the core allows extensive modifications at C2, C6, and C8 positions, enabling fine-tuning of electronic properties and steric profiles for targeted bioactivity [7] [9].
The 4H-3,1-benzoxazin-4-one scaffold demonstrates remarkable pharmacological versatility, serving as a critical structural motif in numerous therapeutic agents across diverse disease categories. This broad bioactivity stems from the scaffold's ability to mimic peptide motifs and engage in specific hydrogen bonding interactions with target proteins, coupled with favorable physicochemical properties that enhance bioavailability:
Enzyme Inhibition: 2-Substituted-4H-3,1-benzoxazin-4-ones exhibit potent inhibitory activities against several enzyme classes. They function as serine protease inhibitors by forming covalent adducts with active-site serine residues via C4 carbonyl interaction. Derivatives like URB-754 (2-anilino-6-methyl-4H-3,1-benzoxazin-4-one) demonstrate selective inhibition of monoacylglycerol lipase (MGL), a key enzyme in endocannabinoid metabolism responsible for hydrolyzing 2-arachidonoylglycerol (2-AG). This inhibition elevates endogenous 2-AG levels, modulating cannabinoid receptor signaling with implications for pain and neurological disorders [5] [7] [9].
Anticancer Activity: Benzoxazinone derivatives interfere with critical cancer cell proliferation pathways. They exhibit topoisomerase inhibition, kinase modulation, and apoptosis induction through reactive oxygen species (ROS)-mediated mechanisms. The planar benzoxazinone core intercalates with DNA, while specific substitutions (e.g., amino groups at C6 or methyl at C8) enhance interactions with oncogenic targets. Structural modifications around the core significantly influence cytotoxic potency and selectivity toward cancer cell lines, including multidrug-resistant phenotypes [7].
Antimicrobial Effects: The 2-alkyl/aryl-4H-3,1-benzoxazin-4-ones display broad-spectrum activity against pathogenic bacteria and fungi. Derivatives like 2-methyl-4H-3,1-benzoxazin-4-one function as synthetic antimicrobial agents effective against Gram-positive bacteria (e.g., Staphylococcus aureus) and some Gram-negative strains (e.g., Salmonella typhi, Escherichia coli). Their mechanism involves disruption of microbial cell wall synthesis or interference with essential enzymatic processes. The presence of electron-withdrawing groups (e.g., Cl at C6) enhances antibacterial potency by improving membrane penetration [3] [7] [10].
Table 2: Pharmacological Activities of Selected 4H-3,1-Benzoxazin-4-one Derivatives
Compound | Key Substituents | Biological Activity | Molecular Target/Mechanism | Research Significance |
---|---|---|---|---|
2-Anilino-6-methyl-4H-3,1-benzoxazin-4-one (URB-754) | Anilino (C2), Methyl (C6) | Endocannabinoid modulation | Selective MGL inhibitor | Enhances 2-AG signaling in CNS; potential for neurological disorders |
2-Methyl-4H-3,1-benzoxazin-4-one | Methyl (C2) | Antimicrobial | Bacterial growth inhibition | Effective against S. aureus and selected Gram-negative pathogens |
6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one | Methyl (C2), Chloro (C6) | Synthetic intermediate | Precursor to quinazolinones | Versatile building block for antimalarial/anticancer quinazolinones |
2-Phenyl-4H-3,1-benzoxazin-4-one | Phenyl (C2) | Enzyme inhibition | Elastase/protease inhibition | Anti-inflammatory potential via protease inhibition |
Triazole-conjugated benzoxazinones | 1,2,3-Triazole at C2/C3 | Multi-target pharmacology | Anticancer, antibacterial, antifungal | Hybrid pharmacophores with enhanced bioactivity spectrum |
The benzoxazinone core also serves as a versatile pharmacophore hybridization platform. Conjugation with other bioactive moieties (e.g., 1,2,3-triazoles via click chemistry) yields hybrid molecules with dual mechanisms of action, enhancing potency and overcoming resistance. These hybrids demonstrate synergistic effects against malignancies and resistant microbial strains. Furthermore, benzoxazinones function as metabolic stability enhancers in prodrug design due to their controlled hydrolysis profile under physiological conditions, releasing active metabolites like anthranilic acid derivatives [4] [7].
The specific substitution pattern of 2-anilino-6-methyl-3,1-benzoxazin-4-one confers distinctive pharmacodynamic and pharmacokinetic properties that underpin its biological significance. This molecular architecture combines hydrogen bonding capability, hydrophobic interactions, and steric optimization for enhanced target engagement:
Bioisosteric and Electronic Effects: The 2-anilino group serves as a bioisosteric replacement for benzyl or heteroaryl substituents, introducing enhanced π-π stacking capability with aromatic residues in enzyme binding pockets. The nitrogen linkage (N-anilino) creates a pseudo-peptide bond motif (–CO–N–), mimicking enzyme substrates and facilitating binding to hydrolase active sites. This configuration enables URB-754 to act as a transition-state analog for MGL's natural substrates. Concurrently, the 6-methyl substituent provides optimal steric bulk without introducing excessive hydrophobicity, balancing target affinity and membrane permeability [5] [8].
Target Selectivity: The combined 2-anilino and 6-methyl substitutions confer exceptional selectivity for MGL inhibition over related enzymes like fatty acid amide hydrolase (FAAH) or cannabinoid receptors. This selectivity profile distinguishes it from non-specific endocannabinoid modulators. Molecular docking studies suggest the anilino phenyl ring engages in hydrophobic interactions within a subsite of the MGL catalytic domain, while the methyl group at C6 orients the molecule optimally relative to the catalytic serine nucleophile (Ser122 in human MGL). This precise orientation is critical for its inhibitory mechanism, potentially involving carbamoylation or reversible acylation of the active site [5].
Physicochemical Optimization: With a molecular weight of 266.30 g/mol and moderate lipophilicity (LogP ~2.5–3.0), 2-anilino-6-methyl-3,1-benzoxazin-4-one adheres to drug-likeness parameters. The methyl group at C6 fine-tutes electron density across the fused ring system, enhancing metabolic stability against hepatic oxidation compared to unsubstituted or electron-deficient analogs. The unsubstituted anilino moiety offers a site for further structural diversification to modulate potency, selectivity, and pharmacokinetic properties. However, commercial samples require stringent quality control due to documented issues with bioactive impurities affecting pharmacological reproducibility [5] [7] [8].
Table 3: Structural Feature Analysis of 2-Anilino-6-methyl-3,1-benzoxazin-4-one
Structural Feature | Role in Bioactivity | Target Interaction | Physicochemical Contribution |
---|---|---|---|
Benzoxazin-4-one core | Electrophilic carbonyl (C4) | Forms covalent adduct with serine hydrolases | Provides planar scaffold for membrane penetration |
Anilino at C2 | Hydrogen bond donor/acceptor | π-π stacking with aromatic residues in MGL | Increases LogP; enhances CNS penetration |
N-Anilino linkage | Pseudo-peptide bond mimic | Substrate analog for hydrolase enzymes | Introduces hydrolytic liability (prodrug potential) |
Methyl at C6 | Electron-donating group | Optimizes orientation in enzyme active site | Enhances metabolic stability; moderate steric bulk |
Unsubstituted benzene ring | Hydrophobic domain | Van der Waals interactions with hydrophobic pockets | Balances solubility and permeability |
The strategic incorporation of the 2-anilino and 6-methyl groups transforms the benzoxazinone core from a non-selective reactive scaffold into a targeted modulator of endocannabinoid signaling. This substitution pattern exemplifies structure-guided design in medicinal chemistry, where specific substituents confer precise target engagement profiles. Future research directions include developing deuterated analogs for improved metabolic stability and synthesizing fluorinated derivatives for PET imaging studies of MGL expression in neurological disorders [5] [7].
Concluding Remarks
2-Anilino-6-methyl-3,1-benzoxazin-4-one exemplifies the pharmacological potential achievable through strategic modification of the 4H-3,1-benzoxazin-4-one scaffold. Its distinctive 2-anilino and 6-methyl substitutions confer targeted bioactivity, particularly as a selective MGL inhibitor, while maintaining favorable physicochemical properties. This compound serves as a compelling case study in structure-activity relationship optimization and highlights the benzoxazinone core as a versatile template for developing therapeutics targeting enzymatic pathways in cancer, infectious diseases, and neurological disorders. Future research should explore novel synthetic methodologies for structural diversification and investigate the full therapeutic potential of this specialized benzoxazinone derivative.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1